molecular formula C11H8F3NO B13137455 6-Methoxy-1-(trifluoromethyl)isoquinoline

6-Methoxy-1-(trifluoromethyl)isoquinoline

Cat. No.: B13137455
M. Wt: 227.18 g/mol
InChI Key: UWQZGPFOXDASMK-UHFFFAOYSA-N
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Description

6-Methoxy-1-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a methoxy group at the sixth position and a trifluoromethyl group at the first position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(trifluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(trifluoromethyl)aniline with 2-methoxybenzaldehyde in the presence of a Lewis acid catalyst can lead to the formation of the desired isoquinoline derivative. The reaction typically requires heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-1-(trifluoromethyl)isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(Trifluoromethyl)isoquinoline: Lacks the methoxy group, affecting its reactivity and applications.

    6-Methoxy-3,4-dihydro-1H-isoquinoline: A reduced form of the compound with different pharmacological activities.

Uniqueness

6-Methoxy-1-(trifluoromethyl)isoquinoline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

6-methoxy-1-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C11H8F3NO/c1-16-8-2-3-9-7(6-8)4-5-15-10(9)11(12,13)14/h2-6H,1H3

InChI Key

UWQZGPFOXDASMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C(F)(F)F

Origin of Product

United States

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